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Compound of Interest

Compound Name: Stearyl Palmitate

Cat. No.: B012847 Get Quote

An In-depth Technical Guide to Stearyl Palmitate

Introduction
Stearyl palmitate (CAS 2598-99-4), also known by its IUPAC name octadecyl hexadecanoate,

is a wax ester formed from the esterification of stearyl alcohol and palmitic acid.[1][2] It belongs

to the class of long-chain fatty acid esters, which are major components of various natural

waxes.[1][3] Due to its specific physical and chemical properties, stearyl palmitate is a

versatile compound utilized in a range of industrial applications, most notably in the cosmetics

and personal care industries.[4] This technical guide provides a comprehensive overview of the

physical and chemical characteristics of stearyl palmitate, its synthesis, and detailed

experimental protocols for its characterization, aimed at researchers, scientists, and

professionals in drug development.

Physical and Chemical Properties
Stearyl palmitate is a waxy solid at room temperature, typically appearing as white to

yellowish crystals, flakes, or pellets with a faint, characteristic odor. It is insoluble in water but

soluble in various organic solvents, particularly when warmed.

Data Summary
The key physical and chemical properties of stearyl palmitate are summarized in the table

below for quick reference.
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Property Value Reference(s)

Molecular Formula C₃₄H₆₈O₂

Molecular Weight 508.9 g/mol

Appearance
White to yellowish crystals,

flakes, or pellets

Odor Faint or practically odorless

Melting Point 53.5–59.0 °C (128.3–138.2 °F)

Boiling Point ~528.4 °C (estimated)

Specific Gravity ~0.85 g/mL at 20 °C

Solubility

Insoluble in water; Soluble in

oils, chloroform, and methanol

when warmed.

HLB Value 10

CAS Number 2598-99-4

Synthesis of Stearyl Palmitate
Stearyl palmitate is commercially produced through the direct esterification of stearyl alcohol

with palmitic acid. This reaction involves the condensation of the carboxylic acid group of

palmitic acid and the hydroxyl group of stearyl alcohol, forming an ester linkage and releasing a

molecule of water. The reaction is typically catalyzed by an acid and driven by heat.
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Synthesis of Stearyl Palmitate via Esterification.

Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of stearyl
palmitate, designed for a professional laboratory setting.

Synthesis Protocol: Direct Esterification
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-

Stark apparatus, combine equimolar amounts of stearyl alcohol and palmitic acid.

Solvent and Catalyst Addition: Add toluene as an azeotropic solvent to facilitate water

removal. Add a catalytic amount (e.g., 0.5% by weight of reactants) of p-toluenesulfonic acid.

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress is monitored

by collecting the water byproduct in the Dean-Stark trap. The reaction is considered

complete when water ceases to be collected.
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Purification:

Cool the reaction mixture to room temperature.

Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate

solution, followed by washing with brine.

Dry the organic layer over anhydrous sodium sulfate.

Remove the toluene solvent under reduced pressure using a rotary evaporator.

The resulting crude stearyl palmitate can be further purified by recrystallization from a

suitable solvent such as ethanol or acetone to yield a pure, waxy solid.

Characterization Protocols
GC-MS is used to confirm the purity and identify the structure of stearyl palmitate.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Hewlett-

Packard HP 5890A GC with a mass selective detector).

Column: A high-temperature, non-polar capillary column (e.g., DB-1 HT fused-silica, 15 m x

0.25 mm, 0.10 µm film thickness) is suitable for analyzing high molecular weight wax esters.

Sample Preparation: Dissolve a small amount of the sample (0.1–1.0 mg/mL) in hexane or

toluene.

GC Conditions:

Injector Temperature: 390 °C.

Oven Program: Start at 120 °C, ramp to 240 °C at 15 °C/min, then ramp to 390 °C at 8

°C/min, and hold for 6 minutes.

Carrier Gas: Helium.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Detector Temperature: 390 °C.

Mass Range: Scan from m/z 50 to 920.

Expected Results: The mass spectrum should show characteristic fragment ions

corresponding to the fatty acid and alcohol moieties. For stearyl palmitate, key fragments

would include ions related to palmitic acid ([R¹COO]⁺) and the stearyl group ([R²]⁺).

¹H and ¹³C NMR spectroscopy are used for detailed structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Sample Preparation: Dissolve approximately 10 mg of the sample in a deuterated solvent

such as chloroform-d (CDCl₃) in an NMR tube.

¹H NMR Analysis:

Expected Chemical Shifts (δ):

~0.88 ppm (triplet): Terminal methyl groups (-CH₃) of both the stearyl and palmitoyl

chains.

~1.25 ppm (broad multiplet): Methylene protons of the long aliphatic chains (-(CH₂)n-).

~1.62 ppm (multiplet): β-Methylene protons to the carbonyl group (-CH₂-CH₂-COO-).

~2.28 ppm (triplet): α-Methylene protons to the carbonyl group (-CH₂-COO-).

~4.05 ppm (triplet): Methylene protons of the stearyl group attached to the ester oxygen

(-O-CH₂-).

¹³C NMR Analysis:

Expected Chemical Shifts (δ):

~174 ppm: Carbonyl carbon of the ester group (C=O).

~64 ppm: Methylene carbon of the stearyl group attached to the ester oxygen (-O-

CH₂-).
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~14-34 ppm: A series of peaks corresponding to the methylene and methyl carbons of

the aliphatic chains.

FTIR is used to identify the key functional groups present in the molecule.

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Alternatively, the sample can be analyzed as a melt.

Data Acquisition: Record the spectrum typically in the range of 4000–600 cm⁻¹ with a

resolution of 4 cm⁻¹.

Expected Absorption Bands:

~2918 and 2849 cm⁻¹: Strong C-H stretching vibrations of the methylene groups.

~1735 cm⁻¹: Strong C=O stretching vibration, characteristic of the ester functional group.

~1465 cm⁻¹: C-H bending vibrations.

~1175 cm⁻¹: C-O stretching vibration of the ester group.

DSC provides a precise measurement of the melting point and other thermal transitions.

Instrumentation: A differential scanning calorimeter.

Sample Preparation: Accurately weigh 2–5 mg of the sample into an aluminum DSC pan and

hermetically seal it.

DSC Conditions:

Temperature Program: Heat the sample to 80 °C to erase its thermal history. Cool the

sample at a controlled rate (e.g., 10 °C/min) to -50 °C and hold for 5 minutes to ensure

complete crystallization. Then, heat the sample at a controlled rate (e.g., 5 or 10 °C/min)

to 80 °C.
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Atmosphere: Purge with an inert gas like nitrogen.

Data Analysis: The melting point is determined from the resulting thermogram, typically as

the peak temperature of the melting endotherm. The onset and completion temperatures of

melting can also be recorded.

Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a

synthesized stearyl palmitate sample.
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Workflow for Stearyl Palmitate Synthesis and Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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